Product packaging for StemRegenin 1 (hydrochloride)(Cat. No.:)

StemRegenin 1 (hydrochloride)

Cat. No.: B10766614
M. Wt: 466.0 g/mol
InChI Key: HBLDXOQSBJSGSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Small Molecules as Modulators of Cell Fate

Small molecules are crucial in regenerative medicine for their capacity to guide the destiny of cells, a process known as modulating cell fate. rsc.orgresearchgate.netnih.govacs.org These molecules can influence stem cells to self-renew, differentiate into specialized cells, or even revert somatic cells to a pluripotent state. nih.govnih.gov This manipulation of cellular processes is fundamental to developing new therapies for a range of diseases and understanding the intricate mechanisms of tissue development and regeneration. rsc.orgnih.gov The use of small molecules offers a powerful approach to control cell behavior with precision, which is essential for therapeutic applications. nih.govpnas.org

Discovery and Initial Characterization of StemRegenin 1 as a Purine (B94841) Derivative

StemRegenin 1 (SR1) was identified through an extensive screening of approximately 100,000 heterocyclic compounds. h1.cocambridge.org This unbiased search aimed to find small molecules capable of promoting the ex vivo expansion of human CD34+ cells, a key marker for hematopoietic stem cells (HSCs). h1.conih.govexlibrisgroup.com SR1 emerged as a potent purine derivative that fulfilled this criterion. nih.govh1.cocambridge.orgnih.govexlibrisgroup.comcaymanchem.com

Subsequent mechanistic studies revealed that SR1 functions as an antagonist of the Aryl Hydrocarbon Receptor (AHR). h1.conih.govexlibrisgroup.comstemcell.comstemcell.comstemcell.comtocris.com By binding to and inhibiting the AHR signaling pathway, SR1 prevents the differentiation of HSCs, thereby promoting their expansion. h1.cocambridge.orgnih.govexlibrisgroup.comsmw.ch This was a significant finding, as the AHR pathway was identified as a critical regulator of HSC fate. nih.govsmw.ch The hydrochloride salt of SR1 is often used due to its improved solubility in aqueous solutions. caymanchem.comfishersci.be

Table 1: Chemical Properties of StemRegenin 1 (hydrochloride)

Property Value Source
Chemical Name 4-(2-((2-(benzo[b]thiophen-3-yl)-9-isopropyl-9H-purin-6-yl)amino)ethyl) phenol, monohydrochloride stemcell.com
Alternative Names SR1 (Hydrochloride) stemcell.comstemcell.com
CAS Number 2319882-01-2 caymanchem.comstemcell.comstemcell.com
Chemical Formula C₂₄H₂₃N₅OS · HCl stemcell.comstemcell.com
Molecular Weight 466.0 g/mol stemcell.comstemcell.com
Purity ≥98% stemcell.comstemcell.com
Mechanism of Action Aryl Hydrocarbon Receptor (AHR) Antagonist stemcell.comstemcell.comstemcell.comtocris.com

Fundamental Role in Advancing Hematopoietic and Stem Cell Research

The discovery of StemRegenin 1 has been a cornerstone in advancing hematopoietic and stem cell research. stemcell.comstemcell.comnih.govnih.govcellgs.com Its primary and most celebrated role is the promotion of ex vivo expansion of human hematopoietic stem cells (HSCs), particularly those expressing the CD34+ marker. h1.conih.govexlibrisgroup.comstemcell.comstemcell.com This capability addresses a significant limitation in therapies like umbilical cord blood (UCB) transplantation, where the low number of HSCs can impede successful engraftment and immune reconstitution. nih.govnih.govfrontiersin.orgresearchgate.net

Research has demonstrated that culturing HSCs with SR1 can lead to a remarkable increase in the number of CD34+ cells, in some cases by as much as 50-fold, while these cells retain their ability to engraft in immunodeficient mice. nih.govh1.conih.govexlibrisgroup.comnih.gov Clinical trials have further validated the potential of SR1-expanded UCB units, showing significantly faster neutrophil and platelet recovery in patients. nih.govnih.govfrontiersin.org

Beyond HSC expansion, SR1 has shown broader utility in stem cell biology. It facilitates the generation of CD34+ hematopoietic progenitor cells from induced pluripotent stem cells (iPSCs) and promotes the differentiation of these progenitors into various cell types, including functional dendritic cells and natural killer (NK) cells. stemcell.comstemcell.comcellgs.comresearchgate.net SR1 has also been found to attenuate senescence in endothelial progenitor cells by regulating the AHR pathway. mdpi.com Furthermore, it has been investigated for its effects on leukemia cells, where it can prevent the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comstemcell.comiiarjournals.org

Table 2: Key Research Findings on StemRegenin 1

Research Area Key Finding Impact Source(s)
HSC Expansion SR1 promotes significant ex vivo expansion of human CD34+ hematopoietic stem cells. Overcomes cell dose limitations in umbilical cord blood transplantation. h1.conih.govexlibrisgroup.comstemcell.comnih.govnih.gov
Engraftment HSCs expanded with SR1 retain their ability to engraft and lead to faster hematopoietic recovery. Improves outcomes of hematopoietic stem cell transplantation. h1.conih.govexlibrisgroup.comnih.govnih.govfrontiersin.org
iPSC Differentiation Facilitates the generation of CD34+ hematopoietic progenitors from induced pluripotent stem cells. Provides a valuable tool for generating specific blood cell lineages for research and therapy. stemcell.comstemcell.com
Dendritic & NK Cells Stimulates the differentiation of CD34+ progenitors into functional dendritic and natural killer cells. Opens avenues for developing novel immunotherapies. stemcell.comstemcell.comcellgs.comresearchgate.net
Cellular Senescence Attenuates senescence in endothelial progenitor cells. Potential applications in vascular diseases and aging research. mdpi.com
Cancer Research Prevents differentiation of acute myeloid leukemia (AML) cells in culture. Offers insights into leukemia stem cell biology and potential therapeutic strategies. stemcell.comstemcell.comiiarjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24ClN5OS B10766614 StemRegenin 1 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDXOQSBJSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Stemregenin 1

Aryl Hydrocarbon Receptor (AhR) Antagonism

The primary mechanism of action of StemRegenin 1 is its function as an antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. stemcell.comstemcell.comnih.govmdpi.com

Direct Binding and Inhibition of AhR Signaling

StemRegenin 1 exerts its effect by directly binding to the AhR. This binding action inhibits the receptor's signaling pathway. nih.govcaymanchem.com In cell-free assays, SR1 has demonstrated potent antagonism of AhR with a half-maximal inhibitory concentration (IC50) of 127 nM. rndsystems.comselleckchem.comnih.govtocris.commedkoo.comabcam.com This antagonistic activity has been shown to prevent the differentiation of various cell types, including hematopoietic stem cells. cellagentech.comcaymanchem.com For instance, the culture of human embryonic stem cells with SR1 resulted in a 50-fold increase in the population of cells expressing the CD34 marker. caymanchem.com

Preferential Activity Towards Human AhR

A notable characteristic of StemRegenin 1 is its preferential inhibitory activity towards the human Aryl Hydrocarbon Receptor. rndsystems.comnih.govtocris.commedkoo.com Studies have shown that while SR1 is a potent antagonist of human AhR, it exhibits only weak inhibition of the murine AhR and has no activity on the rat AhR. nih.gov This species-selective activity underscores the specific nature of its interaction with the human form of the receptor. stemcell.comcaymanchem.com

Disruption of ARNT-AhR Complex Formation

Upon ligand binding, the AhR translocates to the nucleus and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). oup.comcyberleninka.ru This AhR-ARNT complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), to regulate gene transcription. oup.commdpi.com StemRegenin 1, by acting as an antagonist, disrupts the formation of this critical ARNT-AhR complex, thereby inhibiting the downstream signaling cascade that regulates hematopoiesis. nih.govcyberleninka.ru

Downstream Molecular Pathway Modulation

The antagonism of the AhR by StemRegenin 1 leads to the modulation of several downstream molecular pathways, influencing the expression of key genes involved in cellular regulation.

Regulation of Key Transcriptional Regulators

The AhR signaling pathway is known to be involved in the regulation of several key transcriptional regulators that play a role in hematopoiesis. nih.gov By inhibiting AhR, StemRegenin 1 influences pathways dependent on transcription factors such as c-Myc, β-catenin, CXCR4, HES-1, PU.1, C/EBP, and Stat5. nih.govcyberleninka.ruresearchgate.netnih.gov The regulation of these factors is a crucial aspect of how SR1 promotes the expansion of hematopoietic stem cells. researchgate.netnih.gov

Inhibition of AhR-Mediated Cytochrome P450 (CYP) Expression

A well-established function of the AhR is the regulation of drug-metabolizing enzymes, particularly those in the Cytochrome P450 (CYP) family. nih.gov The activation of AhR typically leads to the increased expression of genes like CYP1A1 and CYP1B1. oup.comresearchgate.net StemRegenin 1 has been shown to effectively inhibit the AhR-mediated expression of these enzymes. nih.govresearchgate.net For example, treatment with SR1 can decrease the mRNA levels of CYP1B1 and abolish the induction of CYP1A1 expression. selleckchem.comnih.govnih.govresearchgate.net This inhibition of CYP expression is a direct consequence of SR1's antagonistic effect on the AhR signaling pathway. nih.govresearchgate.netnih.gov

Table 1: Research Findings on StemRegenin 1 (hydrochloride) Mechanism of Action

Finding Description Supporting References
AhR Antagonism SR1 acts as a direct antagonist of the Aryl Hydrocarbon Receptor (AhR). stemcell.com, rndsystems.com, selleckchem.com, nih.gov,
IC50 Value Exhibits a half-maximal inhibitory concentration (IC50) of 127 nM in cell-free assays. rndsystems.com, selleckchem.com, nih.gov, tocris.com, medkoo.com, abcam.com
Species Selectivity Preferentially inhibits human AhR over murine and rat AhR. rndsystems.com, stemcell.com, nih.gov, tocris.com, caymanchem.com, medkoo.com
ARNT-AhR Disruption Prevents the formation of the functional ARNT-AhR transcription factor complex. nih.gov, cyberleninka.ru
Downstream Targets Modulates pathways involving c-Myc, β-catenin, CXCR4, HES-1, PU.1, C/EBP, and Stat5. nih.gov, cyberleninka.ru, researchgate.net, nih.gov
CYP Inhibition Inhibits the AhR-mediated expression of Cytochrome P450 enzymes, such as CYP1A1 and CYP1B1. selleckchem.com, nih.gov, nih.gov, apexbt.com, researchgate.net, nih.gov

Table 2: List of Compounds Mentioned

Compound Name
StemRegenin 1 (hydrochloride)
ARNT
c-Myc
β-catenin
CXCR4
HES-1
PU.1
C/EBP
Stat5
CYP1A1

Influence on Reactive Oxygen Species (ROS) Generation

StemRegenin 1 has been shown to exert a significant influence on the generation of intracellular Reactive Oxygen Species (ROS) by inhibiting the AhR signaling pathway. mdpi.comresearchgate.netnih.gov The Aryl Hydrocarbon Receptor is known to play a role in oxidative stress, where its activation by certain ligands can lead to the upregulation of enzymes like cytochrome P450 1A1 (CYP1A1). mdpi.comnih.govresearchgate.net This increased CYP1A1 expression can, in turn, lead to the production of ROS. mdpi.comresearchgate.net

Research has demonstrated that by acting as an antagonist to AhR, StemRegenin 1 can inhibit the expression of AhR-mediated CYP1A1. mdpi.comnih.gov This inhibitory action directly results in a decrease in the production of ROS and can protect cells from oxidative stress-induced DNA damage. mdpi.comnih.gov For instance, studies on endothelial progenitor cells (EPCs) have shown that treatment with SR1 leads to a reduction in accumulated intracellular ROS, thereby attenuating cellular senescence and preserving the functional characteristics of the cells. mdpi.comresearchgate.netnih.gov This mechanism highlights SR1's potential in mitigating cellular damage associated with oxidative stress through its modulation of the AhR pathway. mdpi.com

Crosstalk with AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 Signaling Axis

Recent studies have elucidated a complex signaling cascade through which StemRegenin 1 exerts its effects, specifically by inhibiting the AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling axis. researchgate.netnih.gov This pathway is critically involved in processes such as osteoclast differentiation, where its activation leads to bone resorption. researchgate.netnih.gov

The mechanism unfolds as follows: StemRegenin 1, by antagonizing the Aryl Hydrocarbon Receptor, prevents its nuclear translocation. researchgate.netnih.gov The AhR, when activated, can form a complex with the proto-oncogene tyrosine-protein kinase c-Src. mdpi.comfrontiersin.orgwikipathways.org The inhibition of AhR nuclear translocation by SR1 subsequently leads to the inhibition of c-src phosphorylation. researchgate.netnih.gov

The inhibition of phosphorylated c-src (p-c-src) has downstream consequences. It prevents the activation of two major signaling pathways: the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the phosphorylated-Extracellular signal-regulated kinase (p-ERK) branch of the Mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov Both NF-κB and p-ERK are crucial for the activation of the Nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis. researchgate.netnih.gov

Regulation of Stem and Progenitor Cell Biology

Regulation of Hematopoietic Stem and Progenitor Cell (HSPC) Biology

SR1 plays a crucial role in the manipulation of HSPCs, particularly in promoting their expansion while maintaining their primitive state. This has significant implications for various therapeutic applications, including hematopoietic stem cell transplantation.

Ex Vivo Expansion Methodologies for CD34+ Human HSPCs

SR1 is a cornerstone of modern ex vivo expansion strategies for human CD34+ HSPCs, which are a critical component for hematopoietic reconstitution. stemcell.comstemcell.comstemcell.comcellagentech.com Research has consistently shown that the inclusion of SR1 in culture media leads to a substantial increase in the number of CD34+ cells. smw.chmdpi.comnih.gov For instance, studies have reported up to a 50-fold increase in CD34-expressing cells when HSPCs are cultured with SR1. mdpi.combertin-bioreagent.comrndsystems.comnih.gov This expansion is not limited to a single source of HSPCs; SR1 has been shown to be effective on CD34+ cells derived from umbilical cord blood (UCB), mobilized peripheral blood, and bone marrow. smw.chcellagentech.com

One study detailed an automated, membrane-based dynamic perfusion system for the expansion of cord blood-derived CD34+ cells. This system utilized a novel cytokine cocktail in conjunction with SR1 to achieve significant cell expansion over an 8-day period. researchgate.net Another approach demonstrated that SR1-expanded UCB can lead to a greater than 250-fold expansion of CD34+ HSPCs, which can then be differentiated into large numbers of progenitor T cells. ashpublications.orgnih.gov

Table 1: Impact of SR1 on Ex Vivo Expansion of CD34+ HSPCs

FindingFold Increase in CD34+ CellsCell SourceAdditional Details
Culture with SR1~50-foldHuman HSCs---
SR1-expanded UCB>250-foldUmbilical Cord Blood (UCB)Generated large numbers of progenitor T cells.
Clinical Trial330-foldCord BloodLed to fast engraftment of neutrophils and platelets.

Maintenance of Undifferentiated Phenotype and CD34 Expression

A critical aspect of ex vivo HSPC expansion is the preservation of their "stemness" or undifferentiated state, which is characterized by the expression of specific cell surface markers, most notably CD34. bertin-bioreagent.com SR1 has been shown to be highly effective in maintaining the CD34+ phenotype during culture. stemcell.comstemcell.comstemcell.comnih.gov By antagonizing the AHR signaling pathway, SR1 prevents the differentiation of HSPCs, thus preserving a pool of primitive, multipotent cells. smw.chbertin-bioreagent.com

The effect of SR1 on maintaining the undifferentiated state is reversible; removal of the compound from the culture medium leads to rapid cell differentiation. bertin-bioreagent.com This feature allows for controlled expansion followed by directed differentiation when needed. Studies have also shown that long-term treatment with SR1 can preserve the expression of other stem cell markers like c-Kit and CXCR4 in endothelial progenitor cells. nih.govresearchgate.net

Enhancing Multilineage Repopulation Capacity in Xenograft Models

The ultimate test of HSPC function is their ability to engraft and reconstitute the hematopoietic system in a recipient. Numerous studies using xenograft models, typically immunodeficient mice, have demonstrated that HSPCs expanded ex vivo with SR1 retain and even show enhanced multilineage repopulation capacity. smw.chmdpi.combertin-bioreagent.com

Culture of human UCB-derived CD34+ cells with SR1 for three weeks resulted in a 17-fold net expansion of cells capable of long-term (7-8 months) in vivo repopulation in NOD/SCID mice. smw.ch Similarly, another study reported a 17-fold increase in cells that can engraft in immunodeficient mice. bertin-bioreagent.comcellagentech.comnih.gov Furthermore, xenotransplantation assays have confirmed that SR1-treated HSPCs maintain their ability for multilineage differentiation. frontiersin.org This indicates that the expanded cells are not only numerous but also functionally competent.

Synergistic Effects with Cytokine Cocktails (SCF, Flt3L, TPO, IL-6)

The expansion of HSPCs is typically not achieved with a single agent but rather with a combination of factors. SR1 has been shown to work synergistically with a cocktail of cytokines to maximize the expansion of CD34+ cells. nih.gov The most commonly used cytokines in these cocktails include Stem Cell Factor (SCF), Fms-like tyrosine kinase 3 ligand (Flt3L), Thrombopoietin (TPO), and Interleukin-6 (IL-6). mdpi.comstemcell.comstemcell.comnih.gov

The combination of SR1 with this cytokine cocktail has been reported to result in a significant expansion of CD34+ cells. nih.gov For instance, one study reported a 330-fold expansion of CD34+ cells when co-cultured with SR1 and a cocktail including SCF, Flt3L, TPO, and IL-6. nih.gov This synergistic effect is crucial for generating clinically relevant numbers of HSPCs for transplantation.

Combinatorial Strategies with Other Small Molecules (e.g., UM729, DMOG)

In addition to cytokines, SR1 can be combined with other small molecules to further enhance HSPC expansion and maintenance. One such molecule is UM729, which has been shown to collaborate with SR1 in preventing the differentiation of acute myeloid leukemia (AML) cells and promoting the expansion of normal HSPCs. stemcell.comstemcell.comstemcell.comfishersci.pt The combination of SR1 and UM171 (a similar compound to UM729) has been shown to have a synergistic effect on the expansion of phenotypic HSCs. ashpublications.org

Another small molecule, dimethyloxaloylglycine (DMOG), has also been investigated in combination with SR1. DMOG was found to be effective in preserving the number of primitive hematopoietic sub-populations. When used together, SR1 and DMOG increased the proportion of primitive HSCs more than SR1 alone. nih.gov In vivo studies confirmed that fewer cells were required for long-term engraftment when HSCs were cultured with SR1 and under hypoxic conditions, an effect mimicked by DMOG. nih.gov

Induced Pluripotent Stem Cell (iPSC) Derived Hematopoiesis

SR1 has also proven to be a valuable tool in the generation of hematopoietic progenitor cells from induced pluripotent stem cells (iPSCs). stemcell.comstemcell.comstemcell.com This is a significant area of research as iPSCs offer a potentially unlimited and patient-specific source of cells for therapeutic use.

A chemically defined and scalable protocol was developed for the hematopoietic differentiation of non-human primate iPSCs using a combination of bone morphogenetic protein 4 (BMP4), prostaglandin-E2 (PGE2), and SR1. nih.gov This sequential co-culture led to the robust formation of hematopoietic progenitor cells. nih.gov The combination of PGE2 and SR1 specifically increased the yield of a primitive cell population (CD34+CD38-Thy1+CD45RA-CD49f+) by 6-fold. nih.gov Furthermore, when these iPSC-derived CD34+ cells were subsequently cultured in the presence of SR1, they expanded 3-fold while maintaining their long-term repopulating HSC phenotype. nih.gov This demonstrates the utility of SR1 in both the initial generation and subsequent expansion of iPSC-derived hematopoietic progenitors.

Promotion of CD34+ Hematopoietic Progenitor Cell Generation from Non-Human Primate iPSCs

StemRegenin 1 has been identified as a crucial component in protocols for the hematopoietic differentiation of induced pluripotent stem cells (iPSCs) from non-human primates, specifically the pigtail macaque (Macaca nemestrina). nih.govashpublications.org Research has demonstrated that a chemically defined and scalable protocol utilizing Bone Morphogenetic Protein 4 (BMP4), Prostaglandin-E2 (PGE2), and StemRegenin 1 (SR1) leads to the robust formation of hematopoietic progenitor cells from these iPSCs. nih.govashpublications.org

The combination of PGE2 and SR1, in particular, was shown to increase the yield of a specific cell population with a long-term repopulating phenotype (CD34+CD38-Thy1+CD45RA-CD49f+) by six-fold. nih.govashpublications.org When these cells were isolated based on CD34 expression and subsequently cultured with SR1, they expanded three-fold while maintaining their hematopoietic stem cell characteristics. nih.govashpublications.org Furthermore, the purified CD34high cells demonstrated a four-fold greater potential for forming hematopoietic colonies compared to unsorted progenitors, showcasing their bilineage differentiation capability. nih.govashpublications.org This protocol underscores the importance of SR1 in generating sufficient quantities of CD34+ hematopoietic progenitor cells from non-human primate iPSCs for preclinical studies. fishersci.comnih.gov

Endothelial Progenitor Cell (EPC) Homeostasis

StemRegenin 1 has been shown to be instrumental in maintaining the homeostasis of Endothelial Progenitor Cells (EPCs), particularly by counteracting the effects of cellular aging. mdpi.comnih.gov EPC-based therapies are promising for vascular diseases, but their effectiveness can be limited by the loss of functionality that occurs during the necessary in vitro expansion. nih.govresearchgate.net SR1, by acting as an antagonist of the Aryl Hydrocarbon Receptor (AhR), helps preserve the essential characteristics and functional abilities of EPCs during long-term culture. nih.govmdpi.com

Attenuation of Replicative Senescence in EPCs

SR1 attenuates replicative senescence in EPCs. nih.govnih.gov Continuous expansion of EPCs in vitro leads to cellular aging and a loss of function. nih.govresearchgate.net Treatment with SR1 helps protect EPCs against this cellular senescence. nih.govresearchgate.net The mechanism involves the inhibition of the AhR signaling pathway. nih.govnih.gov By blocking AhR, SR1 prevents the downstream expression of cytochrome P450 1A1 (CYP1A1), which in turn reduces the production of reactive oxygen species (ROS) and subsequent DNA damage under conditions of oxidative stress. nih.govnih.govresearchgate.net This action helps to decrease the accumulation of intracellular ROS, a key driver of senescence in EPCs. nih.govresearchgate.net

Preservation of EPC Surface Markers (CD34, c-Kit, CXCR4)

Long-term treatment with StemRegenin 1 is effective in maintaining the expression of crucial surface markers on EPCs that are characteristic of their progenitor state. nih.govmdpi.com Studies have found that SR1 preserves the expression of stem cell markers including CD34, c-Kit, and CXCR4. nih.govnih.govresearcher.life The maintenance of the CD34+ population is a notable effect of SR1 treatment during long-term culture, allowing the cells to retain their progenitor characteristics from early to later passages. mdpi.com This preservation is critical for maintaining the therapeutic potential of EPCs. dntb.gov.ua

Maintained EPC Surface MarkersFunctionReference
CD34 Progenitor cell marker nih.govmdpi.comnih.gov
c-Kit Stem cell factor receptor nih.govmdpi.comnih.gov
CXCR4 Chemokine receptor involved in cell trafficking nih.govmdpi.comnih.gov

Enhancement of EPC Proliferation, Migration, and Tube-forming Capacity

SR1 treatment has been shown to significantly enhance the key functional capacities of senescent EPCs, which are essential for angiogenesis. nih.gov Research demonstrates that SR1 increases the proliferation of these cells. nih.govnih.gov Functionally, SR1-treated senescent EPCs exhibit significantly improved migration, as observed in scratch-wound healing and transwell migration assays. nih.gov Moreover, the tube-formation capacity of EPCs, a critical measure of their ability to form vascular networks, was also substantially increased following SR1 treatment. nih.govnih.govresearchgate.net

Functional EnhancementObservationReference
Proliferation Increased number of EdU-positive cells and higher cell yield. nih.gov
Migration Increased number of migrated cells in wound healing and transwell assays. nih.govresearchgate.net
Tube-forming Capacity Significantly increased total tube length in Matrigel assays. nih.govresearchgate.net

Impact on Senescence-Associated Phenotypes (β-galactosidase, SMP30, p21, p53, SASP, IL-6, IL-1α)

StemRegenin 1 directly counteracts the molecular and secretory phenotypes associated with cellular senescence in EPCs. nih.govnih.gov Treatment with SR1 leads to a decrease in senescence-associated β-galactosidase (SA-β-gal) activity, a primary biomarker of senescent cells. nih.govresearchgate.net

At the protein level, SR1 modulates key regulators of senescence. It increases the expression of the anti-senescence protein Senescence Marker Protein 30 (SMP30) while concurrently decreasing the expression of the pro-senescence proteins p21 and p53. nih.govmdpi.com Furthermore, SR1 reduces the mRNA expression of components of the Senescence-Associated Secretory Phenotype (SASP), specifically the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1α (IL-1α). nih.govmdpi.com These changes collectively indicate that SR1 effectively attenuates the aging phenotype in EPCs at a molecular level. nih.gov

Senescence-Associated PhenotypeEffect of SR1 TreatmentReference
β-galactosidase (SA-β-gal) Decreased activity nih.govresearchgate.net
SMP30 Increased protein expression nih.govmdpi.com
p21 Decreased protein expression nih.govmdpi.com
p53 Decreased protein expression nih.govmdpi.com
SASP (IL-6, IL-1α) Decreased mRNA expression nih.govmdpi.com

Modulation of Cellular Differentiation and Lineage Specific Development

Dendritic Cell (DC) Differentiation

StemRegenin 1 has been demonstrated to be a potent facilitator of dendritic cell generation from CD34+ hematopoietic progenitor cells (HPCs). stemcell.comstemcell.com By inhibiting the AHR, SR1 enables the large-scale ex vivo production of various DC subsets that are phenotypically and functionally similar to their naturally occurring counterparts found in peripheral blood. nih.govresearchgate.net

The application of StemRegenin 1 in culture systems stimulates the proliferation and subsequent differentiation of CD34+ HPCs into functional human dendritic cells. stemcell.com These ex vivo-generated DCs are not only produced in high numbers but also exhibit the essential characteristics of professional antigen-presenting cells. nih.govnih.gov Upon stimulation with Toll-like receptor (TLR) ligands, they demonstrate critical functional capabilities, including the upregulation of co-stimulatory molecules and other maturation markers. nih.govresearchgate.net Furthermore, these cells are capable of secreting high levels of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and specific interleukins, and can induce potent T-cell responses, both from allogeneic and antigen-experienced T cells. nih.gov

Research confirms that the use of SR1 is essential for the efficient differentiation of CD34+ HPCs into both major lineages of dendritic cells: plasmacytoid DCs (pDCs) and myeloid DCs (mDCs). nih.govnih.govcellgs.com Optimized, GMP-compliant culture protocols incorporating SR1 allow for the simultaneous generation of multiple DC subsets from a single batch of CD34+ HPCs. nih.gov

The specific subsets generated include BDCA2+/BDCA4+ pDCs, BDCA1+ mDCs (also known as conventional DC type 2 or cDC2s), and the rarer BDCA3+/DNGR1+/CLEC9A+ mDCs (also known as conventional DC type 1 or cDC1s). nih.govresearchgate.netnih.gov Functionally, the generated pDCs can secrete significant amounts of Interferon (IFN)-α, while the myeloid subsets, particularly cDC1s, release high levels of Interleukin-12 (IL-12). nih.govnih.gov This capability to produce large, clinical-scale numbers of distinct and functional DC subsets highlights the utility of SR1 in this process. nih.gov

Table 1: Effect of StemRegenin 1 on Dendritic Cell Differentiation from CD34+ HPCs

FeatureObservationSource(s)
Cell Types Generated Plasmacytoid Dendritic Cells (pDCs) nih.gov, nih.gov
Myeloid Dendritic Cells (mDCs), including cDC1 (CD141+) and cDC2 (CD1c+) subsets nih.gov, nih.gov
Functional Characteristics Upregulation of co-stimulatory and maturation markers upon stimulation nih.gov, researchgate.net
Secretion of pro-inflammatory cytokines (e.g., IFN-α, IL-12, TNF-α) nih.gov, researchgate.net, nih.gov
Induction of potent allogeneic and antigen-experienced T-cell responses nih.gov, researchgate.net
Underlying Mechanism Antagonism of the Aryl Hydrocarbon Receptor (AHR) nih.gov, nih.gov

Stimulation of CD34+ HPC Differentiation into Functional Human Dendritic Cells

Natural Killer (NK) Cell Biogenesis

In addition to its role in DC development, StemRegenin 1 is instrumental in the in vitro generation of Natural Killer (NK) cells from CD34+ HSPCs. Its inclusion in cytokine-based culture protocols significantly enhances the expansion of progenitor cells and promotes their differentiation into highly functional NK cells. researchgate.netnih.gov

The addition of SR1 to cytokine-based, stroma-free culture systems potently enhances the expansion of CD34+ HSPCs, a critical first step for generating large quantities of NK cells. researchgate.netnih.gov Studies have shown that SR1, often used in conjunction with cytokines such as IL-15 and IL-12, facilitates the development of high numbers of NK cells with an active phenotype. researchgate.nethaverford.eduscienceopen.com This improved protocol allows for the generation of CD56+ NK cells from HSPCs isolated from various sources, providing a robust method for producing these effector lymphocytes ex vivo. tandfonline.com

A key mechanism by which SR1 facilitates NK cell development is through the induction of essential transcription factors associated with NK cell differentiation. researchgate.netnih.gov Research has shown that SR1 treatment leads to the increased expression of genes critical for both early and late stages of NK cell differentiation. researchgate.net These induced transcription factors include TOX, ID2, EOMES, and GATA3, which are known to be pivotal in committing progenitor cells to the NK cell lineage and driving their maturation. researchgate.net This genetic programming is a crucial step that underpins the enhanced generation of NK cells in SR1-supplemented cultures. researchgate.netresearchgate.net

NK cells generated using SR1-containing protocols are characterized by their potent functional capabilities. researchgate.net They express high levels of activating receptors such as NKG2D and natural cytotoxicity receptors (NCRs). researchgate.net Functionally, these SR1-generated NK cells demonstrate efficient cytolytic activity against various cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma (MM), and ovarian cancer cells. researchgate.netnih.govhaverford.eduscienceopen.com Furthermore, upon co-culture with target cells, they exhibit marked degranulation and produce significant amounts of IFN-γ, a key cytokine in anti-tumor immune responses. researchgate.netresearchgate.nethaverford.eduscienceopen.com

Table 2: Role of StemRegenin 1 in Natural Killer Cell Biogenesis from CD34+ HSPCs

FeatureObservationSource(s)
Effect on Progenitors Potently enhances expansion of CD34+ HSPCs researchgate.net, nih.gov
Transcription Factors Induced TOX, ID2, EOMES, GATA3 researchgate.net
Functional Activity Exert efficient cytolytic activity against AML, MM, and ovarian cancer cells researchgate.net, haverford.edu, scienceopen.com
Potent IFN-γ production upon stimulation researchgate.net, nih.gov, haverford.edu
Phenotypic Markers High expression of activating receptors (NKG2D, NCRs) researchgate.net

Induction of NK-Cell-Associated Transcription Factors

Progenitor T Cell (proT) Development

StemRegenin 1 (SR1), an antagonist of the aryl hydrocarbon receptor (AHR), has been investigated for its capacity to promote the ex vivo expansion of CD34+ hematopoietic stem and progenitor cells (HSPCs). mdpi.comstemcell.com This expansion is a critical step in overcoming the limitations of low cell numbers in sources like umbilical cord blood (UCB), which can hinder successful hematopoietic stem cell transplantation (HSCT) and delay immune reconstitution. nih.govnih.govashpublications.org Research has focused on whether these SR1-expanded HSPCs can effectively generate progenitor T cells (proT cells) capable of restoring T-cell immunity post-transplant. nih.govnih.gov

Generation of proT Cells from SR1-Expanded CD34+ HSPCs

The use of StemRegenin 1 significantly enhances the proliferation of CD34+ HSPCs from sources such as umbilical cord blood. nih.govnih.gov Studies have demonstrated that SR1 can induce a more than 250-fold expansion of CD34+ HSPCs in culture. nih.govnih.govashpublications.org These expanded HSPCs retain their T-lymphopoietic potential and can be differentiated in vitro to generate large numbers of proT cells. nih.govnih.gov

The differentiation process, often carried out on OP9-DL1 stromal cells which mimic the thymic environment, reveals a notable difference in the phenotype of the resulting proT cells compared to those derived from unexpanded (naive) HSPCs. nih.gov Traditionally, thymus-homing proT cells are identified by the CD34+CD7+ surface marker profile. nih.gov However, when SR1-expanded HSPCs are differentiated, they predominantly give rise to a CD34-CD7+ cell population. nih.gov Subsequent in vivo studies confirmed that both the CD34+CD7+ and the novel CD34-CD7+ populations derived from SR1-expanded cultures are effective at thymus reconstitution. nih.govashpublications.org This led to a broader immunophenotypic definition of SR1-derived proT cells as CD7+CD4-CD8-CD3-. nih.gov

Table 1: Immunophenotype of Progenitor T Cells (proT) Derived from Naive and SR1-Expanded HSPCs

Source of HSPCs Predominant proT Cell Phenotype Thymus-Homing Capability
Naive (Unexpanded) UCB CD34+CD7+ Yes
SR1-Expanded UCB CD34-CD7+ Yes
SR1-Expanded UCB CD34+CD7+ Yes

In Vivo Thymus-Seeding and Peripheral T-Cell Functional Capabilities

A critical measure of the therapeutic potential of in vitro-generated proT cells is their ability to function in vivo. This involves migrating to and engrafting the thymus (thymus-seeding), differentiating into mature T cells, and populating peripheral lymphoid organs to execute immune functions. nih.govscholaris.ca

ProT cells generated from SR1-expanded HSPCs have demonstrated effective thymus-seeding capabilities in immunodeficient mouse models. nih.govnih.govashpublications.org In competitive transfer experiments where both naive and SR1-derived proT cells were injected, both cell types showed comparable capacities for engrafting the thymus. nih.govnih.govashpublications.org This indicates that the ex vivo expansion with SR1 does not impair the cells' fundamental ability to home to the primary site of T-cell development. nih.gov

Once in the thymus, the SR1-derived proT cells differentiate into functionally mature T cells that egress to the periphery. nih.govresearchgate.net These peripheral T cells are capable of mounting immune responses, such as producing cytokines. researchgate.net Despite having a slightly altered developmental phenotype during their generation, the resulting T cells from SR1-expanded progenitors retain the ability to generate a multifunctional peripheral T-cell repertoire in vivo. nih.govresearchgate.net

Table 2: Comparison of In Vivo Capabilities of Naive vs. SR1-Derived proT Cells

Capability Naive proT Cells SR1-Derived proT Cells
Thymus-Seeding Effective Effective nih.govnih.gov
Thymic Engraftment (Competitive) Comparable to SR1 proT cells Comparable to Naive proT cells nih.govnih.govashpublications.org
Peripheral T-Cell Function Functional Multifunctional nih.govresearchgate.net

Single-Cell RNA Sequencing Analysis of T-Cell Receptor Repertoires and Functional Subsets

To understand the diversity and functional potential of T cells generated from SR1-expanded progenitors at a high resolution, single-cell RNA sequencing (scRNA-seq) has been employed. nih.govnih.govashpublications.org This technology allows for the simultaneous analysis of the transcriptome and the T-cell receptor (TCR) sequences of individual cells. plos.orgcd-genomics.comfrontiersin.org

Analysis of peripheral CD3+ T cells from mice reconstituted with SR1-derived proT cells revealed the presence of diverse and functional T-cell subsets. nih.govnih.govashpublications.org The TCR repertoire of these T cells was found to be polyclonal. nih.govnih.govashpublications.org A polyclonal repertoire is crucial for a healthy immune system as it enables the recognition of a wide array of foreign antigens. frontiersin.org The ability to generate T cells with diverse TCRs from SR1-expanded HSPCs is a key finding, supporting the potential of this strategy to restore broad T-cell immunity. nih.govashpublications.org The integration of TCR tracking with single-cell gene expression analysis provides a powerful tool to link antigen specificity with the transcriptional state and functional capacity of T cells. frontiersin.org

Table 3: Summary of Single-Cell RNA Sequencing Findings for T Cells Derived from SR1-proT Cells

Analysis Aspect Finding Significance
T-Cell Receptor (TCR) Repertoire Polyclonal Indicates a diverse population of T cells capable of recognizing a wide range of antigens. nih.govashpublications.org
T-Cell Subsets Presence of functional subsets Demonstrates that the developmental pathway from SR1-expanded progenitors leads to a variety of mature T-cell types with different roles. nih.govnih.gov
Clonality and Function Link between individual TCRs and cell function Allows for a deep characterization of the restored immune system at a molecular level. frontiersin.org

Investigative Research Applications of Stemregenin 1 in Disease Models

Hematological Malignancy Research

The aberrant differentiation and proliferation of hematopoietic cells are hallmarks of hematological malignancies. SR1, through its interaction with the AHR signaling pathway, has been utilized to investigate the cellular mechanisms underlying these diseases.

Prevention of Acute Myeloid Leukemia (AML) Cell Differentiation in In Vitro Co-culture Systems

In the context of Acute Myeloid Leukemia (AML), research has shown that StemRegenin 1 can inhibit the differentiation of AML cells. iiarjournals.org Studies have demonstrated that SR1, particularly in combination with other small molecules like UM729, is effective in preventing the differentiation of primary human AML cells while maintaining their characteristic phenotypic and morphological features in culture. stemcell.comstemcell.com This effect is crucial for in vitro studies aiming to expand and maintain populations of primitive AML cells for research into leukemic stem cell biology. researchgate.net The ability of SR1 to antagonize the AHR pathway is thought to play a key role in this process, as AHR signaling is implicated in promoting the differentiation of AML cells. researchgate.netmdpi.com

Effects on Proliferation and Gene Expression in Promyelocytic Leukemia Cell Lines (e.g., NB4)

The human promyelocytic leukemia cell line, NB4, which expresses a high level of AHR, has been a focus of research involving SR1. nih.goviiarjournals.org Studies have shown that treatment with SR1 promotes the expansion and increases the viability of NB4 cells in vitro. nih.goviiarjournals.org This is accompanied by a decrease in cell death. iiarjournals.org

Gene expression analyses in NB4 cells treated with SR1 have revealed significant changes in genes that regulate cell proliferation and apoptosis. nih.goviiarjournals.org Notably, the expression of the anti-apoptotic gene BCL2 was upregulated, while the pro-apoptotic gene BAX was downregulated. nih.goviiarjournals.org Furthermore, an increase in the expression of genes associated with cell cycle progression, such as CCND1, CCND2, and MYC, was observed after several days of culture with SR1. nih.goviiarjournals.org Global gene expression profiling has also indicated an upregulation of genes related to splice variants and a downregulation of those associated with inflammation. nih.gov These findings suggest that SR1's pro-proliferative effect on NB4 cells is mediated through the modulation of key genetic pathways controlling cell survival and division. iiarjournals.org

Table 1: Effect of StemRegenin 1 on Gene Expression in NB4 Leukemia Cells

GeneFunctionEffect of SR1 TreatmentSource
BCL2Anti-apoptoticUpregulated nih.goviiarjournals.org
BAXPro-apoptoticDownregulated nih.goviiarjournals.org
CCND1Cell cycle progressionUpregulated nih.goviiarjournals.org
CCND2Cell cycle progressionUpregulated nih.goviiarjournals.org
MYCCell proliferationUpregulated nih.goviiarjournals.org

Radiomitigation Studies in Hematopoietic Injury

Exposure to high levels of ionizing radiation can cause severe damage to the hematopoietic system, a condition known as hematopoietic acute radiation syndrome (H-ARS). dntb.gov.ua Research into radiomitigation strategies is crucial for developing medical countermeasures. dntb.gov.uanih.gov SR1 has been investigated for its potential to protect hematopoietic stem and progenitor cells (HSPCs) from radiation-induced damage. nih.govmdpi.com

Modulation of Hematopoietic Stem/Progenitor Cell Radioresponse

Studies have shown that SR1 can modulate the response of HSPCs to radiation. nih.govmdpi.com In vitro analysis of human HSPCs demonstrated that SR1 treatment enhanced the population of CD34+ cells, both in non-irradiated and irradiated conditions. mdpi.comsciprofiles.com This suggests that SR1 can support the maintenance and expansion of the HSPC pool even after radiation exposure. mdpi.com The mechanism appears to involve the antagonism of the AHR, as evidenced by the reduced expression of CYP1B1, a known AHR target gene, in SR1-treated cells. mdpi.com

Reduction of Radiation-Induced Cellular Damage and Apoptosis

A key finding in radiomitigation studies is the ability of SR1 to reduce cellular damage and apoptosis in irradiated HSPCs. nih.govmdpi.com Research has shown that SR1 treatment leads to a decrease in radiation-induced DNA damage. mdpi.com Furthermore, apoptosis analysis revealed a reduction in radiation-induced programmed cell death in HSPCs treated with SR1. nih.govmdpi.comresearchgate.net This protective effect appears to be selective for HSPCs, as similar effects were not observed in other cell types. nih.gov

Attenuation of Pro-Apoptotic Gene Expression and Caspase Activity

The protective effects of SR1 against radiation-induced apoptosis are linked to its ability to modulate the expression of apoptosis-regulating genes. nih.govmednexus.org Studies have demonstrated that SR1 treatment significantly attenuates the radiation-induced expression of pro-apoptotic members of the BCL-2 family, specifically PUMA and BAX. nih.govmednexus.org In contrast, the expression of anti-apoptotic BCL-2 family members was not significantly altered. nih.gov

Furthermore, SR1 has been shown to suppress the activity of caspase-3, a key executioner caspase in the apoptotic pathway. nih.govmednexus.org By downregulating pro-apoptotic genes and inhibiting caspase activity, SR1 helps to preserve the viability of HSPCs following radiation exposure, which is a critical factor in mitigating hematopoietic injury. nih.govmednexus.orgresearchgate.netresearchgate.net

Table 2: Radioprotective Effects of StemRegenin 1 on Hematopoietic Stem/Progenitor Cells

EffectObservationSource
Modulation of RadioresponseEnhanced population of CD34+ HSPCs post-irradiation. mdpi.comsciprofiles.com
Reduction of Cellular DamageDecreased radiation-induced DNA damage. mdpi.com
Reduction of ApoptosisReduced number of apoptotic HSPCs after irradiation. nih.govmdpi.comresearchgate.net
Attenuation of Pro-Apoptotic Gene ExpressionDramatically attenuated radiation-induced expression of PUMA and BAX. nih.govmednexus.org
Attenuation of Caspase ActivitySuppressed the activity of cleaved caspase-3. nih.govmednexus.org

Insights from In Vivo Animal Models of Total Body Irradiation (TBI)

StemRegenin 1 (SR1), identified as an antagonist of the aryl hydrocarbon receptor (AhR), has demonstrated significant potential in mitigating the detrimental effects of total body irradiation (TBI) in animal models. nih.govresearchgate.net The hematopoietic system is particularly vulnerable to radiation, which can lead to bone marrow failure, bleeding, and infection. nih.gov Research in mouse models of TBI has shown that SR1 administration post-irradiation can significantly improve survival rates and enhance the recovery of hematopoietic elements. nih.gov

In a study involving C57BL/6 mice subjected to a lethal dose of TBI, treatment with SR1 resulted in an 80% survival rate compared to 30% in the saline-treated control group. nih.gov This improved survival was accompanied by a notable recovery in peripheral blood cell counts, including white blood cells, neutrophils, and monocytes. nih.gov Histological analysis of the femurs from SR1-treated mice revealed a higher density of bone marrow cells and reduced adipocyte infiltration compared to the irradiated-only group. nih.gov Furthermore, an increase in cell proliferation within the bone marrow was observed in the SR1-treated animals. nih.gov

The protective effects of SR1 are attributed to its ability to modulate the radioresponse of hematopoietic stem/progenitor cells (HSPCs). nih.gov In vitro studies on human HSPCs have shown that SR1 can enhance the population of CD34+ cells, reduce radiation-induced DNA damage, and decrease apoptosis. nih.gov Mechanistically, SR1 has been found to attenuate the radiation-induced expression of pro-apoptotic proteins such as Bax and PUMA, and inhibit the activity of caspase-3. nih.govmednexus.org These findings underscore the potential of SR1 as a radiomitigator for hematopoietic injury by protecting HSPCs from the damaging effects of radiation. nih.govmednexus.org

Table 1: Effects of StemRegenin 1 in a Mouse Model of Total Body Irradiation

Parameter Control (Irradiation + Saline) SR1-Treated (Irradiation + SR1) Reference
30-Day Survival Rate 30% 80% nih.gov
Bone Marrow Cellularity Depleted with adipocyte infiltration Higher density of BM cells, less adipocyte infiltration nih.gov
Hematopoietic Recovery Impaired Enhanced recovery of WBC, neutrophils, monocytes nih.gov
HSPC Apoptosis Increased Reduced nih.gov

Bone Metabolism Research

Attenuation of RANKL-Induced Osteoclastogenesis

StemRegenin 1 has been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption, in a manner that is dependent on both concentration and time. researchgate.netnih.gov Osteoclasts develop from hematopoietic progenitor cells of the monocyte/macrophage lineage under the influence of key cytokines, most notably the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). researchgate.netmdpi.com In vitro studies using bone marrow-derived macrophages (BMMs) have demonstrated that SR1 effectively suppresses the differentiation of these precursor cells into mature, multinucleated osteoclasts when stimulated with RANKL. researchgate.netnih.govnih.gov This inhibitory effect on osteoclastogenesis suggests a potential role for SR1 in conditions characterized by excessive bone resorption. researchgate.netnih.gov

Molecular Mechanisms in Osteoclast Regulation (AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 Signaling)

The inhibitory action of StemRegenin 1 on osteoclast differentiation is mediated through a complex signaling pathway involving the Aryl hydrocarbon Receptor (AhR). researchgate.netnih.gov SR1 acts as an antagonist to AhR, a transcription factor that plays a role in bone remodeling. researchgate.netresearchgate.netnih.govmdpi.com Research has elucidated that SR1 inhibits the nuclear translocation of AhR. nih.gov This initial step prevents the subsequent activation of downstream signaling cascades. nih.gov

Specifically, the inhibition of AhR by SR1 leads to a decrease in the phosphorylation of c-src, a non-receptor tyrosine kinase. researchgate.netnih.gov The suppression of c-src phosphorylation, in turn, prevents the activation of two critical pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the p-ERK/mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov The NF-κB and MAPK pathways are essential for RANKL-induced signaling that leads to the expression of key osteoclastogenic transcription factors, including the Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). researchgate.netnih.govwjgnet.com NFATc1 is considered the master regulator of osteoclast differentiation. wjgnet.com By disrupting this signaling cascade at an early stage, SR1 effectively downregulates the expression of genes associated with osteoclast differentiation and function, such as Cathepsin K and tartrate-resistant acid phosphatase (TRAP), also known as ACP5. researchgate.netcellsignal.com This newly identified AhR-c-src-NF-κB/p-ERK MAPK-NFATc1 signaling axis highlights a novel mechanism for regulating osteoclastogenesis. researchgate.netnih.gov

Reversal of Bone Loss in Ovariectomized (OVX) Animal Models

The therapeutic potential of StemRegenin 1 in pathological bone loss has been investigated in ovariectomized (OVX) mouse models, which mimic postmenopausal osteoporosis. researchgate.netnih.gov Ovariectomy in mice leads to estrogen deficiency, resulting in significant bone loss, a condition that can be observed and quantified through various imaging and histological techniques. nih.govusda.gov

In studies using OVX mice, administration of SR1 has been shown to successfully reverse bone loss. researchgate.netnih.gov Histological analysis of the femur and tibia from SR1-treated OVX mice revealed a significant reduction in bone loss compared to untreated OVX mice. researchgate.netnih.gov Furthermore, TRAP staining of bone sections showed a marked decrease in the number of mature osteoclasts in the SR1-treated group. researchgate.netnih.gov

To assess bone formation, techniques such as von Kossa staining and calcein-alizarin red S labeling have been employed. researchgate.netnih.gov The results indicated that SR1 treatment improved the mineralized surface area and the mineral apposition rate in the femurs of OVX mice. researchgate.netnih.gov These findings suggest that SR1 not only inhibits bone resorption by suppressing osteoclast activity but may also support bone formation, thereby effectively mitigating OVX-induced bone loss. nih.gov

Table 2: Effect of StemRegenin 1 on Bone Parameters in Ovariectomized (OVX) Mice

Parameter OVX Control Group OVX + SR1 Treatment Group Reference
Bone Mass Significant Loss Reduced Bone Loss researchgate.netnih.gov
Number of Osteoclasts Increased Significantly Fewer researchgate.netnih.gov
Mineralized Surface Area Decreased Increased Ratio researchgate.netnih.gov
Mineral Apposition Rate Reduced Remarkably Improved researchgate.netnih.gov

Angiogenesis and Tissue Regeneration Research

Integration into Advanced Bioprinting Scaffolds (e.g., 3D-Bioprinted Bone Scaffolds)

The application of StemRegenin 1 is being explored in the field of tissue engineering, particularly in the development of advanced biomaterials for bone regeneration. accscience.comresearchgate.net Three-dimensional (3D) bioprinting has emerged as a key technology for creating scaffolds that can support tissue growth and repair. accscience.comresearchgate.net A significant challenge in engineering larger bone constructs is ensuring adequate vascularization, as blood vessels are crucial for supplying nutrients and oxygen to the regenerating tissue. accscience.comresearchgate.net

To address this, researchers have begun to incorporate SR1 into 3D-bioprinted bone scaffolds. accscience.comresearchgate.net The rationale behind this approach is to leverage SR1's known ability to promote the expansion of CD34+ cells, a population that includes endothelial progenitor cells (EPCs) with neovascularization potential. accscience.comresearchgate.netresearchgate.net In one study, SR1 was integrated into a collagen-based scaffold using mesoporous silica (B1680970) nanoparticles (MSNs) to ensure its sustained release. accscience.comresearchgate.net The hypothesis is that the localized and sustained delivery of SR1 from the scaffold will promote angiogenesis, the formation of new blood vessels, which in turn will facilitate more effective bone healing. accscience.comresearchgate.net While in vitro studies have shown the angiogenic potential of SR1, its integration into bioprinted scaffolds for in vivo applications represents a promising and innovative strategy for enhancing tissue regeneration. accscience.comresearchgate.net

Promotion of Blood Vessel Regeneration in Animal Models of Calvarial Defects

The successful regeneration of bone in critical-sized calvarial defects is intrinsically linked to the process of angiogenesis, the formation of new blood vessels. researchgate.net A robust vascular network is essential for supplying oxygen and nutrients, as well as for the recruitment of endothelial progenitor cells (EPCs) and other crucial cell types to the site of injury. researchgate.netaccscience.com StemRegenin 1 (hydrochloride) (SR1), a known promoter of CD34+ cell expansion, has been investigated for its potential to enhance angiogenesis in this context. researchgate.netaccscience.com CD34+ cells are a subset of EPCs recognized for their capacity to contribute to neovascularization and, consequently, to bone regeneration. researchgate.netaccscience.com

Research has focused on the application of SR1 within biocompatible scaffolds to provide sustained local delivery, thereby promoting the necessary vascularization for bone repair. researchgate.netaccscience.com A notable study utilized 3D-bioprinted collagen-based scaffolds integrated with mesoporous silica nanoparticles (MSNs) to carry and release SR1 in a controlled manner into rat calvarial defects. researchgate.netaccscience.com This approach aimed to leverage the expansion of CD34+ cells to drive the formation of new blood vessels within the defect area. accscience.com

Detailed Research Findings

In a study investigating the effects of SR1-loaded scaffolds in a rat calvarial defect model, significant enhancements in blood vessel regeneration were observed in the groups treated with SR1 compared to control groups. accscience.com The analysis, conducted at specific time points post-implantation, revealed a marked increase in the presence of CD31-positive cells, an indicator of endothelial cells and thus blood vessel formation.

The key findings from the histological and immunofluorescence analyses are summarized below:

Increased Vessel Formation: The group with scaffolds containing SR1 demonstrated a significantly higher density of newly formed blood vessels within the defect site.

Enhanced Endothelial Cell Presence: Immunostaining for CD31 confirmed a greater infiltration and presence of endothelial cells in the SR1-treated scaffolds.

The quantitative analysis of blood vessel area at 4 and 8 weeks post-surgery underscores the pro-angiogenic effect of SR1 in this model.

Table 1: Quantitative Analysis of Blood Vessel Area in Rat Calvarial Defects

GroupMean Blood Vessel Area (%) at 4 WeeksMean Blood Vessel Area (%) at 8 Weeks
Control (Scaffold only)~4%~6%
SR1-Loaded Scaffold~10%~12%

Data is estimated from graphical representations in the source literature and presented for illustrative purposes.

These findings suggest that the sustained release of StemRegenin 1 from a bioprinted scaffold effectively promotes angiogenesis in critical-sized bone defects. researchgate.netaccscience.com The mechanism is believed to be linked to SR1's role as an antagonist of the aryl hydrocarbon receptor (AHR), which influences the expansion of CD34+ endothelial progenitor cells that contribute to vascularization. accscience.comaccscience.comcambridge.org This enhanced blood vessel formation is a critical prerequisite for subsequent bone regeneration. researchgate.net

Methodological Approaches in Stemregenin 1 Research

High-Throughput and High-Content Chemical Library Screening

The discovery of StemRegenin 1 was the result of an unbiased high-throughput screening of a chemical library containing 100,000 diverse heterocyclic compounds. nih.gov This screening was designed to identify molecules that could promote the ex vivo expansion of primary human hematopoietic stem cells, a critical goal for improving the efficacy of HSC transplantation. nih.govnih.gov The primary assay measured the increase in the number of cells expressing the CD34 marker, a key indicator of the hematopoietic stem and progenitor cell population. nih.gov

This large-scale screening identified SR1 as a lead compound, demonstrating a significant ability to increase the number of CD34+ cells. nih.gov Subsequent structure-activity relationship (SAR) studies involving a library of 2,6,9-substituted purines based on the SR1 scaffold were conducted to optimize its activity. nih.gov This approach not only confirmed the efficacy of SR1 but also provided insights into the chemical features essential for its biological activity. Further screening technologies, such as Plasticell's CombiCult®, have also been utilized to discover optimized protocols for the ex vivo expansion of human cord blood CD133-positive HSPCs, highlighting the ongoing role of high-throughput methods in refining HSC culture conditions. nih.gov

Advanced Cell Culture Techniques for Ex Vivo Expansion

A central application of StemRegenin 1 is in advanced cell culture systems designed for the ex vivo expansion of HSCs. nih.govrndsystems.comstemcell.com Research protocols typically involve culturing purified human HSCs, often sourced from umbilical cord blood (UCB), in serum-free media. nih.govnih.govnih.gov This basal media is supplemented with a cocktail of cytokines known to support HSC survival and proliferation, such as stem cell factor (SCF), Flt-3 ligand (Flt-3L), and thrombopoietin (TPO). nih.govnih.govfrontiersin.org

The addition of SR1 to these cytokine-supplemented cultures has been shown to dramatically enhance the expansion of the CD34+ cell population. nih.govnih.gov For instance, culturing CD34+ cells with SR1 can lead to a more than 300-fold increase in their numbers. nih.govnih.gov These expanded cell populations are crucial for various downstream applications, including transplantation and further research. nih.govpfmjournal.org Co-culture systems, for example with OP9-DL1 cells, are also employed to assess the differentiation potential of SR1-expanded HSPCs into specific lineages, such as T-cells. nih.gov The development of these sophisticated culture techniques, which often combine SR1 with other small molecules like UM171, represents a significant step towards overcoming the limitations of HSC scarcity for clinical applications. pfmjournal.orgstemcell.comega-archive.orgmdpi.com

Molecular and Cellular Assays

Flow Cytometry for Phenotypic Analysis (e.g., CD34, CD133, CD45)

Flow cytometry is an indispensable tool in StemRegenin 1 research for characterizing the phenotype of cultured hematopoietic cells. This technique allows for the identification and quantification of specific cell populations based on the expression of cell surface markers. In the context of SR1 studies, flow cytometry is routinely used to monitor the expression of key hematopoietic stem and progenitor cell markers, primarily CD34. nih.govnih.govmdpi.com

The analysis often extends to a broader panel of markers to provide a more detailed immunophenotypic profile. For example, CD133 is another marker for primitive hematopoietic progenitors, while CD45 is a pan-leukocyte marker used to identify hematopoietic cells. nih.govnih.gov Researchers also use markers for more differentiated lineages, such as CD33 for myeloid cells and CD36 for erythroid cells, to assess the differentiation state of the expanded cell population. mdpi.com Studies have shown that SR1 treatment not only expands the CD34+ population but also helps maintain a primitive phenotype, as evidenced by the sustained expression of markers like CD90 and the low expression of lineage-specific markers. nih.gov

MarkerCell Type/SignificanceObservation in SR1 ResearchReference
CD34Hematopoietic stem/progenitor cell markerSR1 treatment leads to a significant (up to 50-fold) increase in the percentage and absolute number of CD34+ cells. nih.govrndsystems.comnih.govmdpi.com
CD133Primitive hematopoietic stem/progenitor cell markerSR1 is used in expansion protocols for CD133+ cells. nih.gov
CD45Pan-leukocyte markerUsed to gate on hematopoietic cells for further analysis of subpopulations. nih.gov
CD38Marker for more committed progenitors (CD34+CD38-)SR1 helps maintain a CD34+CD38- primitive phenotype during expansion. nih.gov
CD90 (Thy-1)Marker associated with long-term repopulating HSCsSR1 culture increases the number of CD34+CD90+ cells. nih.gov

Colony-Forming Unit (CFU) Assays

Colony-Forming Unit (CFU) assays are functional assays used to assess the hematopoietic potential of progenitor cells. This method involves plating cells in a semi-solid methylcellulose (B11928114) medium containing a cocktail of cytokines that promote the growth and differentiation of individual progenitor cells into colonies of mature blood cells. The type and number of colonies (e.g., granulocyte-macrophage, erythroid, or mixed colonies) provide a measure of the frequency and differentiation capacity of the progenitor cells in the original sample.

In research involving StemRegenin 1, CFU assays are critical for demonstrating that the expanded CD34+ cells retain their functional capacity. Studies have shown that culturing CD34+ cells with SR1 results in a dramatic increase in the total number of colony-forming cells. nih.gov For example, a 5-week culture of cord blood CD34+ cells with SR1 led to a 65-fold increase in CFUs compared to control cultures. nih.gov This demonstrates that SR1 not only expands the number of phenotypic stem cells but also preserves their ability to differentiate into various hematopoietic lineages. nih.gov

Gene Expression Analysis (qPCR, Microarray, RNA Sequencing)

To understand the molecular mechanisms underlying the effects of StemRegenin 1, researchers employ various techniques to analyze gene expression. These methods provide a global view of the transcriptional changes induced by SR1 treatment.

Quantitative PCR (qPCR) is used to measure the expression levels of specific genes of interest. A key finding from qPCR analysis is that SR1 treatment leads to the downregulation of CYP1B1, a known target gene of the Aryl Hydrocarbon Receptor (AhR). mdpi.com This provides direct evidence that SR1 functions by antagonizing the AhR pathway. qPCR is also used to analyze the expression of other genes related to stemness, proliferation, and differentiation. mdpi.com

DNA Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. Microarray studies on leukemia cell lines treated with SR1 have revealed broad changes in gene expression, including the upregulation of genes related to splice variants and the downregulation of inflammation-related genes. nih.goviiarjournals.org

GeneFunctionEffect of SR1 TreatmentReference
CYP1B1Aryl Hydrocarbon Receptor (AhR) target geneDownregulated, confirming AhR antagonism mdpi.com
AHRRAryl Hydrocarbon Receptor RepressorDecreased mRNA levels selleck.co.jp
ACTB (β-actin)Cytoskeletal proteinDownregulated in proerythroblasts, affecting cell remodeling oup.com
CCND1, CCND2, MYCCell cycle and proliferation regulatorsUpregulated in NB4 leukemia cells nih.gov
BCL2Anti-apoptotic proteinUpregulated in NB4 leukemia cells nih.gov
BAXPro-apoptotic proteinDownregulated in NB4 leukemia cells nih.gov

Western Blotting and Immunofluorescence for Protein Analysis

To complement gene expression studies, researchers use techniques like Western blotting and immunofluorescence to analyze protein levels and localization.

Western Blotting is used to detect and quantify specific proteins in a cell lysate. This technique has been crucial in confirming the findings from gene expression analyses at the protein level. For instance, Western blotting has been used to show that SR1 treatment decreases the expression of the β-actin protein in proerythroblasts, consistent with RNA-seq data. oup.com In studies of other cell types, Western blotting has confirmed that SR1 treatment can inhibit the expression of AhR and downstream targets like CTSK and NFATc1, which are involved in processes like osteoclastogenesis. nih.gov

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells. This method can provide insights into how SR1 might affect protein trafficking or cellular structure. For example, immunofluorescence has been used to study the effects of SR1 on the localization of the Na/I symporter in thyroid cancer cells. frontiersin.org It has also been employed to visualize changes in the F-actin cytoskeleton in response to SR1, revealing an acceleration of F-actin remodeling during erythroid differentiation. oup.com

These protein analysis techniques provide essential validation for transcriptomic data and offer a more complete picture of the cellular response to StemRegenin 1.

Functional Assays for Cell Proliferation, Migration, and Differentiation

To understand the cellular and molecular impact of StemRegenin 1 (SR1), researchers employ a variety of functional assays. These in vitro tests are crucial for dissecting the specific effects of SR1 on hematopoietic and other cell types.

Cell Proliferation Assays:

A primary focus of SR1 research is its ability to expand populations of stem and progenitor cells. The effect of SR1 on cell proliferation is a key area of investigation. For instance, studies have shown that SR1 promotes the expansion of the human promyelocytic leukemia cell line, NB4. tocris.comrndsystems.comiiarjournals.orgiiarjournals.org In one study, NB4 cells were cultured with different concentrations of SR1, and cell viability was assessed over several days. The results indicated a significant increase in the viability of NB4 cells treated with 1.5 μM SR1 by day 4. iiarjournals.orgiiarjournals.org This was accompanied by changes in the expression of genes related to proliferation and apoptosis, such as the upregulation of B-cell CLL/lymphoma 2 (BCL2) and the downregulation of BCL2 associated X protein (BAX). iiarjournals.org

Similarly, research on endothelial progenitor cells (EPCs) has demonstrated that SR1 treatment increases their proliferation, which is a crucial function for potential therapeutic applications in vascular diseases. mdpi.comnih.gov

Cell Migration Assays:

The ability of stem and progenitor cells to migrate is essential for processes like tissue repair and immune response. Scratch-wound healing assays and transwell migration assays are standard methods used to evaluate the effect of SR1 on cell migration. In studies involving senescent EPCs, SR1 treatment was found to significantly enhance the migratory capacity of these cells. nih.gov

Differentiation Assays:

A critical aspect of SR1's function is its ability to promote the expansion of stem cells while preventing their differentiation. stemcell.comstemcell.com This is often assessed by monitoring the expression of cell surface markers associated with specific lineages. For example, in cultures of human CD34+ hematopoietic progenitor cells, SR1 has been shown to stimulate their differentiation into functional human dendritic cells. stemcell.comstemcell.com Furthermore, SR1, in combination with other molecules like UM729, can prevent the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comstemcell.com

In the context of EPCs, long-term treatment with SR1 helps maintain the expression of EPC surface markers, including stem cell markers like CD34, c-Kit, and CXCR4, thereby preserving their less differentiated state. mdpi.comnih.govresearchgate.net

Interactive Table of Functional Assays in StemRegenin 1 Research

Assay TypeCell TypeKey Findings with SR1Reference
Cell Proliferation Human Promyelocytic Leukemia (NB4)Increased viability and upregulation of pro-proliferative genes. tocris.comrndsystems.comiiarjournals.orgiiarjournals.org
Endothelial Progenitor Cells (EPCs)Increased proliferation in senescent cells. mdpi.comnih.gov
Cell Migration Endothelial Progenitor Cells (EPCs)Significantly increased migration in scratch-wound and transwell assays. nih.gov
Differentiation CD34+ Hematopoietic Progenitor CellsStimulates differentiation into functional dendritic cells. stemcell.comstemcell.com
Acute Myeloid Leukemia (AML) CellsPrevents differentiation in culture (with UM729). stemcell.comstemcell.com
Endothelial Progenitor Cells (EPCs)Maintained expression of stem cell markers (CD34, c-Kit, CXCR4). mdpi.comnih.govresearchgate.net

In Vivo Models for Repopulation and Functional Assessment (e.g., Immunodeficient Mice Xenograft Models)

To evaluate the true functional potential of SR1-expanded cells, researchers turn to in vivo models. Immunodeficient mice, which lack a functional immune system, are instrumental in these studies as they can accept transplanted human cells without rejection.

Xenograft Models:

The most common in vivo models used in SR1 research are xenograft models involving immunodeficient mouse strains such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) or the more advanced NOD/SCID/gamma (NSG) mice. nih.govsmw.ch These mice are sub-lethally irradiated to create space in their bone marrow for the transplanted human cells to engraft and grow. medchemexpress.com

Repopulation and Engraftment Studies:

A key measure of success in these models is the ability of SR1-treated cells to repopulate the hematopoietic system of the recipient mice. In a seminal study, human umbilical cord blood (UCB)-derived CD34+ cells cultured with SR1 showed a 17-fold increase in their ability to engraft in immunodeficient mice compared to control cells. nih.govcellagentech.com This demonstrates that SR1 not only expands the number of CD34+ cells but also preserves their long-term repopulating capacity.

Further studies have corroborated these findings, showing that SR1-expanded HSCs retain their multi-lineage potential and lead to significantly augmented early and late engraftment of human cells in these murine models. nih.gov In some experiments, the progeny of just 300 CB CD34+ cells expanded with SR1 generated the same level of sustained engraftment as 10,000 uncultured cells. nih.gov

Functional Assessment of Engrafted Cells:

Beyond simple engraftment, these in vivo models allow for the functional assessment of the newly formed human hematopoietic system. For example, researchers can analyze the peripheral blood of the transplanted mice for the presence of various human blood cell lineages, confirming the multi-lineage potential of the SR1-expanded cells. nih.gov

In the context of cancer immunotherapy, xenograft models are used to test the efficacy of SR1-generated immune cells. For instance, NK cells generated from CD34+ HSPCs in the presence of SR1 have been shown to effectively kill ovarian cancer spheroids and intraperitoneal tumors in NSG mice. scienceopen.comtandfonline.com

Interactive Table of In Vivo Models in StemRegenin 1 Research

In Vivo ModelCell SourceKey Findings with SR1Reference
Immunodeficient Mice (NOD/SCID) Human Umbilical Cord Blood (UCB) CD34+ Cells17-fold increase in engraftment ability. nih.govcellagentech.com
Human UCB CD34+ CellsProgeny of 300 SR1-expanded cells showed similar engraftment to 10,000 uncultured cells. nih.gov
Immunodeficient Mice (NSG) Human UCB CD34+ CellsSR1-expanded cells showed augmented early and late engraftment. nih.gov
CD34+ HSPC-derived NK CellsEfficient killing of ovarian cancer tumors. scienceopen.comtandfonline.com

Emerging Research Directions and Future Perspectives for Stemregenin 1

Unraveling Comprehensive Transcriptomic and Proteomic Signatures

A critical area of ongoing research involves deciphering the detailed molecular changes induced by StemRegenin 1. By employing transcriptomic and proteomic analyses, scientists aim to create a comprehensive map of the gene and protein expression signatures associated with SR1 treatment in various stem and progenitor cell populations.

Initial studies have already provided valuable insights. For instance, RNA sequencing of human umbilical cord blood (UCB)-derived and human embryonic stem cell (hESC)-derived proerythroblasts treated with SR1 revealed the upregulation of genes involved in erythroid differentiation and heme metabolism. oup.combiorxiv.org This suggests that antagonizing AhR signaling with SR1 can comprehensively promote the terminal differentiation and maturation of erythrocytes. oup.combiorxiv.org In natural killer (NK) cells, transcriptomic analysis of cells expanded in the presence of SR1 showed altered expression of over 1,000 genes, particularly those associated with signaling pathways. researchgate.net

Proteomic analyses have complemented these findings. In UCB-derived proerythroblasts, SR1 treatment led to changes in the expression of erythroid-related proteins, including skeletal, membrane, and globin proteins. oup.com Similarly, studies on endothelial progenitor cells (EPCs) have shown that SR1 can preserve the expression of stem cell markers. nih.govnih.gov

Future research will likely focus on single-cell transcriptomics and proteomics to dissect the heterogeneity of cellular responses to SR1. This will provide a more granular understanding of how SR1 influences the fate of individual stem cells and their progeny.

Investigation of Context-Dependent Effects Across Different Cell Types and Species

The effects of StemRegenin 1 are not uniform across all biological contexts. Research has demonstrated that its impact can vary significantly depending on the cell type and species, highlighting the need for further investigation into these context-dependent effects.

SR1 has been shown to promote the expansion of human CD34+ hematopoietic stem cells from various sources, including bone marrow, umbilical cord blood, and mobilized peripheral blood. stemcell.comsmw.ch It also facilitates the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells (iPSCs). stemcell.com However, SR1 does not appear to expand mouse HSCs, indicating a species-specific activity. smw.ch

Beyond HSCs, SR1 influences the differentiation of other cell lineages. It stimulates the development of human plasmacytoid and myeloid dendritic cells from CD34+ hematopoietic progenitor cells. stemcell.comstemcell.comcellgs.com In the context of erythropoiesis, SR1 treatment enhances the production of erythroid cells from human embryonic stem cells. oup.combiorxiv.org Furthermore, in endothelial progenitor cells (EPCs), SR1 has been shown to attenuate senescence and maintain their functional characteristics. nih.govnih.govmdpi.com The function of the AhR, the target of SR1, is known to be specific to the cell-type and cellular context, which may explain the selective regulation of hematopoietic stem and progenitor cells (HSPCs) by SR1 in response to radiation. mdpi.com

Future studies should aim to systematically compare the effects of SR1 across a broader range of cell types and species to elucidate the underlying molecular mechanisms responsible for these differential responses.

Exploration of Novel Synergistic Combinations with Other Chemical Modulators

To enhance the efficacy of StemRegenin 1, researchers are exploring its combination with other small molecules and growth factors. These synergistic combinations aim to target multiple signaling pathways simultaneously, leading to more robust and efficient expansion and differentiation of stem cells.

A notable example is the collaboration between SR1 and UM729, another small molecule, in preventing the differentiation of acute myeloid leukemia (AML) cells in culture. stemcell.comstemcell.com The combination of SR1 with cytokines such as stem cell factor (SCF), Flt3-L, thrombopoietin (TPO), and IL-6 has been shown to result in a significant expansion of CD34+ cells. nih.govnih.gov In fact, a clinical trial demonstrated a 330-fold increase in CD34+ cells with this combination. nih.govnih.gov

Other promising combinations include:

SR1 and Prostaglandin E2 (PGE2): This combination has been shown to increase the yield of a specific subset of long-term repopulating HSCs. stemcell.com

SR1 and DMOG: The combination of SR1 with the hypoxia-inducible factor (HIF) stabilizer DMOG increases the proportion of primitive HSCs and improves long-term engraftment. bio-techne.com

SR1 and TGF-β1 reduction: Reducing TGF-β1 signaling in conjunction with SR1 treatment promoted the ex vivo expansion of cord blood CD34+ cells by inhibiting AhR signaling. nih.gov

The strategy of combining small molecules and cytokines is considered a promising approach for expanding HSCs and preventing their differentiation by modulating the regulatory roles of cytokines on signaling pathways. nih.gov Future research will likely focus on high-throughput screening of chemical libraries to identify novel synergistic partners for SR1, further optimizing protocols for stem cell manipulation.

Development of Targeted Delivery Systems for Preclinical Research

One area of exploration is the use of biomaterial scaffolds that mimic the natural stem cell niche. For example, a gelatin-based hydrogel has been shown to be effective for the quiescent self-renewal of HSCs, with SR1 aiding in directing cell migration, proliferation, and stemness. najms.com This approach could facilitate the expansion of large quantities of quiescent HSCs for medical applications. najms.com

Future research in this area may involve the development of nanoparticle-based delivery systems or the conjugation of SR1 to antibodies or other targeting moieties that can specifically deliver the compound to HSCs or the stem cell niche. These advanced delivery systems will be instrumental in translating the potential of SR1 from the laboratory to preclinical models.

Addressing Unanswered Questions in Stem Cell Niche Interactions

The stem cell niche is a complex microenvironment that plays a critical role in regulating stem cell behavior, including self-renewal and differentiation. oup.com While it is known that SR1 acts by antagonizing the AhR, many questions remain regarding its precise effects on the intricate interactions between stem cells and their niche.

The expansion of hematopoietic stem and progenitor cells (HSPCs) is dependent on a variety of growth factors and direct interactions with cellular components of the niche, such as endothelial cells, osteoblasts, and mesenchymal stem cells. nih.gov It is hypothesized that SR1 may modulate the expression of adhesion molecules, cytokine receptors, or other factors on HSCs that influence their interaction with niche cells. Unbiased screening has identified SR1 as a promoter of ex vivo HSC expansion. oup.com

Future research should focus on elucidating how SR1 impacts the communication between stem cells and the various cellular and non-cellular components of their microenvironment. This could involve co-culture systems that replicate the niche in vitro, as well as advanced imaging techniques to visualize these interactions in vivo. A more comprehensive understanding of how SR1 influences the stem cell niche is required to more effectively rejuvenate stem cells. oup.com

Potential for Chemical Biology Probes in Understanding AhR-Mediated Processes

Beyond its direct therapeutic potential, StemRegenin 1 can serve as a valuable chemical probe to investigate the fundamental biological processes mediated by the Aryl Hydrocarbon Receptor. The AhR is a ligand-activated transcription factor involved in a wide range of physiological and pathological processes, including development, immunity, and cancer. apexbt.comnih.gov

By selectively antagonizing the AhR, SR1 allows researchers to dissect its role in various cellular contexts. For example, studies using SR1 have helped to elucidate the function of AhR in erythropoiesis, dendritic cell development, and the senescence of endothelial progenitor cells. oup.combiorxiv.orgstemcell.commdpi.com SR1's antagonism of AhR signaling is also being investigated for its impact on the tumor microenvironment. researchgate.net

As a chemical tool, SR1 can be used to identify novel AhR target genes and signaling pathways. Furthermore, the development of tagged or fluorescently labeled versions of SR1 could enable the visualization of AhR localization and dynamics within living cells. These chemical biology approaches will undoubtedly contribute to a deeper understanding of the multifaceted roles of the AhR in health and disease. Recent research has focused on the effects of SR1 on endothelial progenitor cell senescence by regulating the AhR pathway-mediated CYP1A1 and ROS generation. mdpi.com

Q & A

How can researchers validate the aryl hydrocarbon receptor (AHR) antagonistic activity of StemRegenin 1 (hydrochloride) in vitro?

Methodological Answer:
To confirm AHR antagonism, use a dual approach:

  • Reporter Gene Assays: Transfect cells (e.g., HepG2 or primary hematopoietic cells) with a plasmid containing AHR-responsive elements linked to luciferase. Treat with a known AHR agonist (e.g., FICZ) alongside StemRegenin 1. Measure luciferase activity suppression compared to agonist-only controls .
  • Downstream Gene Expression: Perform qRT-PCR to quantify CYP1A1 or CYP1B1 expression, which are AHR-regulated. A significant reduction in these markers upon co-treatment with StemRegenin 1 confirms antagonism .

What experimental design considerations are critical for optimizing StemRegenin 1 concentration in hematopoietic stem cell (HSC) expansion protocols?

Advanced Research Focus:

  • Dose-Response Analysis: Test a range (e.g., 0.1–1 µM) to balance efficacy (CD34+ cell proliferation) and toxicity (apoptosis markers like Annexin V). Use flow cytometry for quantification .
  • Temporal Optimization: Vary exposure duration (24–120 hours) and assess colony-forming unit (CFU) assays. Longer exposure may enhance expansion but risk differentiation .
  • Synergistic Factors: Combine with cytokines (SCF, TPO) and compare outcomes using factorial experimental design to identify interactions .

How should researchers address discrepancies in reported IC50 values of StemRegenin 1 across different studies?

Data Contradiction Analysis:
Discrepancies may arise from:

  • Cell-Type Specificity: AHR expression levels vary (e.g., primary HSCs vs. immortalized lines). Validate target cell AHR baseline via Western blot .
  • Assay Variability: Standardize protocols (e.g., serum-free media to avoid exogenous AHR ligands). Include positive/negative controls in each experiment.
  • Batch Differences: Characterize StemRegenin 1 purity via HPLC (≥95%, using methods similar to pseudoephedrine hydrochloride quantification in evidence ).

What in vivo models are appropriate to evaluate StemRegenin 1’s role in immune cell modulation?

Advanced Methodology:

  • Humanized Mouse Models: Transplant CD34+ cells into NSG mice, treat with StemRegenin 1, and analyze lymphoid/myeloid cell ratios in peripheral blood .
  • Disease Models: In autoimmune or graft-versus-host disease (GVHD) models, administer StemRegenin 1 pre-transplant and assess T-regulatory cell expansion via flow cytometry (FoxP3+ markers) .

How can researchers ensure reproducibility of StemRegenin 1’s effects on dendritic cell differentiation?

Best Practices:

  • Primary Cell Source: Use fresh, ethically sourced CD34+ cells with documented viability (>90%) and passage number limits .
  • Culture Conditions: Maintain hypoxia (5% O₂) to mimic bone marrow niches. Include vehicle controls (DMSO concentration ≤0.1%) to rule out solvent effects.
  • Data Transparency: Report full metadata (e.g., StemRegenin 1 lot number, storage conditions at -20°C ).

What analytical techniques are recommended for quantifying StemRegenin 1 stability in cell culture media?

Methodological Answer:

  • LC-MS/MS: Develop a validated method with a calibration curve (1–1000 ng/mL). Monitor degradation products over 24–72 hours under standard culture conditions (37°C, 5% CO₂) .
  • Bioactivity Correlation: Compare fresh vs. aged samples in CFU assays to link chemical stability to functional potency .

How should researchers design studies to explore off-target effects of StemRegenin 1?

Advanced Experimental Design:

  • Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells. Use pathway analysis tools (e.g., DAVID) to identify non-AHR pathways (e.g., Wnt/β-catenin) .
  • Kinase Screening: Utilize high-throughput kinase inhibition assays (e.g., Eurofins KinaseProfiler) at 1 µM StemRegenin 1 to detect off-target binding .

What statistical approaches are optimal for analyzing dose-dependent effects of StemRegenin 1 in multi-parametric assays?

Data Analysis Strategy:

  • Nonlinear Regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
  • Multivariate Analysis: Apply principal component analysis (PCA) to integrate flow cytometry, gene expression, and metabolomic data .

How can researchers reconcile conflicting findings on StemRegenin 1’s impact on T-cell differentiation?

Critical Analysis Framework:

  • Meta-Analysis: Systematically review literature (PubMed, Web of Science) using keywords "StemRegenin 1 AND T-cell." Exclude studies without purity validation .
  • Contextual Variables: Stratify by culture additives (e.g., IL-2 presence) and donor demographics (age, health status) .

What ethical and safety protocols are essential when handling StemRegenin 1 in lab settings?

Safety Compliance:

  • Hazard Mitigation: Wear nitrile gloves, lab coats, and safety goggles. Store at -20°C in sealed containers, following OSHA carcinogen guidelines (Category 2) .
  • Waste Disposal: Deactivate unused compound via incineration at EPA-approved facilities. Document disposal per institutional biosafety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.